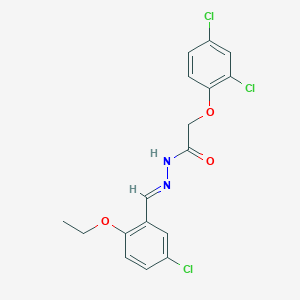![molecular formula C20H30N2O3S B298253 N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide, also known as ACBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been used in the synthesis of new materials for use in electronic devices.
Mécanisme D'action
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to decrease the levels of lactate in cancer cells, which is important for the survival and growth of these cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been found to decrease the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. One limitation of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is its high cost, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. One direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in the synthesis of new materials for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide and its potential applications in various fields.
In conclusion, N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications, including the development of new drugs and the synthesis of new materials. Its mechanism of action involves the inhibition of certain enzymes in the body, leading to a decrease in the growth and proliferation of cancer cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has various biochemical and physiological effects, including a decrease in lactate levels in cancer cells and a decrease in amyloid-beta levels in Alzheimer's disease. While there are advantages and limitations to using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments, there are many potential future directions for its use in various fields.
Méthodes De Synthèse
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves the reaction of cyclohexylamine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with azepan-1-ylacetic acid to yield N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide.
Propriétés
Nom du produit |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C20H30N2O3S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-15-9-1-2-10-16-21)17-22(18-11-5-3-6-12-18)26(24,25)19-13-7-4-8-14-19/h4,7-8,13-14,18H,1-3,5-6,9-12,15-17H2 |
Clé InChI |
KWOGXMJBAOFUCG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)